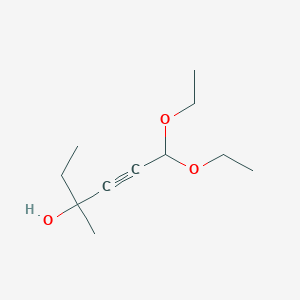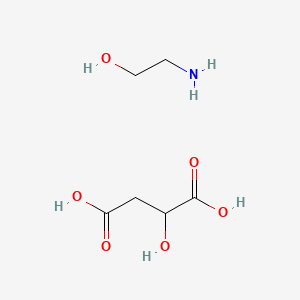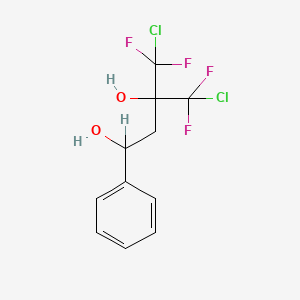
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is an organic compound with the molecular formula C11H10Cl2F4O2 This compound is characterized by the presence of two chlorodifluoromethyl groups and a phenyl group attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol typically involves the reaction of chlorodifluoromethane with a suitable phenylpropanediol precursor under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as chlorodifluoromethane and a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl groups to difluoromethyl or methyl groups.
Substitution: The chlorine atoms in the chlorodifluoromethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Applications De Recherche Scientifique
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The chlorodifluoromethyl groups can participate in various chemical reactions, altering the activity of enzymes or other proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(diphenylphosphino)ferrocene: A compound with similar structural features but different functional groups.
1,1-Bis(diphenylphosphino)methane: Another related compound with phosphine groups instead of chlorodifluoromethyl groups.
Uniqueness
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is unique due to the presence of chlorodifluoromethyl groups, which impart distinct chemical reactivity and properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
34848-21-0 |
|---|---|
Formule moléculaire |
C11H10Cl2F4O2 |
Poids moléculaire |
321.09 g/mol |
Nom IUPAC |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H10Cl2F4O2/c12-10(14,15)9(19,11(13,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,8,18-19H,6H2 |
Clé InChI |
ZGRPQOKXVFKJQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C(F)(F)Cl)(C(F)(F)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



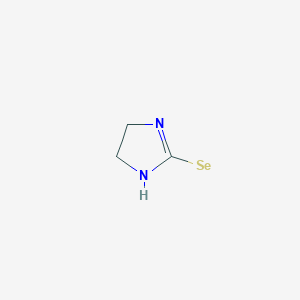

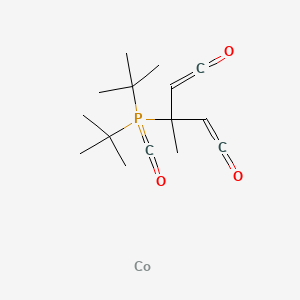
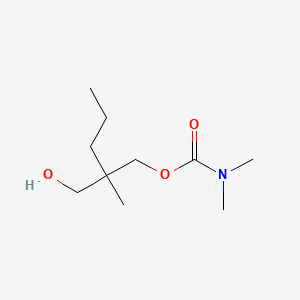
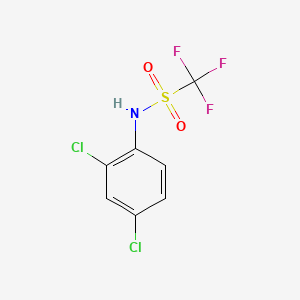

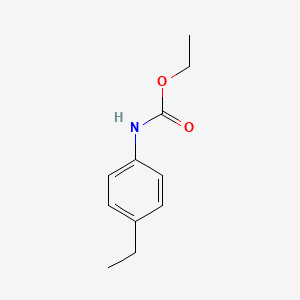


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
